![molecular formula C23H34N4O4S2 B3756863 N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE](/img/structure/B3756863.png)
N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE
Overview
Description
N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two dimethylamino propyl groups attached to a fluorene backbone, which is further substituted with sulfonamide groups at the 2 and 7 positions. The compound’s structure imparts it with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multiple steps, starting with the preparation of the fluorene backbone. The fluorene is first brominated at the 2 and 7 positions using bromine in the presence of a catalyst. The resulting dibromo compound is then subjected to a substitution reaction with dimethylamino propylamine to introduce the dimethylamino propyl groups. Finally, the sulfonamide groups are introduced through a reaction with sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique fluorescence properties.
Medicine: Explored for its potential as a drug candidate, particularly in the development of anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets. The compound’s dimethylamino propyl groups can interact with biological macromolecules, leading to changes in their structure and function. The sulfonamide groups can form hydrogen bonds with target proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-bis[3-(dimethylamino)propyl]fluorene: Similar structure but lacks the sulfonamide groups.
N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine: Contains similar dimethylamino propyl groups but different core structure.
Uniqueness
N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9H-FLUORENE-2,7-DISULFONAMIDE is unique due to the presence of both dimethylamino propyl and sulfonamide groups on a fluorene backbone. This combination imparts the compound with distinct chemical reactivity and biological activity, making it valuable for a wide range of applications .
Properties
IUPAC Name |
2-N,7-N-bis[3-(dimethylamino)propyl]-9H-fluorene-2,7-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O4S2/c1-26(2)13-5-11-24-32(28,29)20-7-9-22-18(16-20)15-19-17-21(8-10-23(19)22)33(30,31)25-12-6-14-27(3)4/h7-10,16-17,24-25H,5-6,11-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZBVMVEKILPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{[4-(4-methoxyphenoxy)butanoyl]amino}benzoate](/img/structure/B3756781.png)
![methyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}benzoate](/img/structure/B3756788.png)
![Ethyl 3-[4-(4-methoxyphenoxy)butanoylamino]benzoate](/img/structure/B3756791.png)
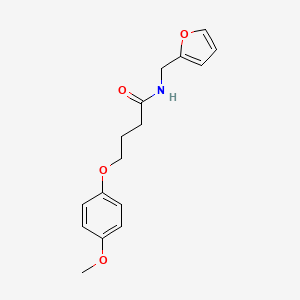
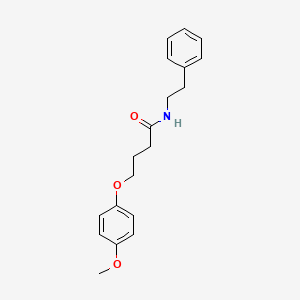
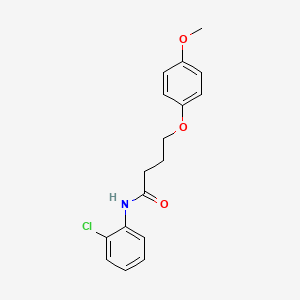
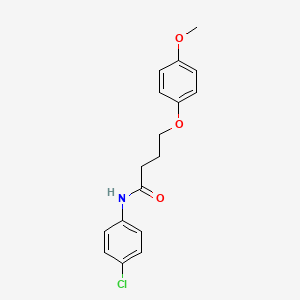
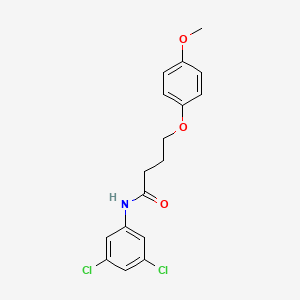
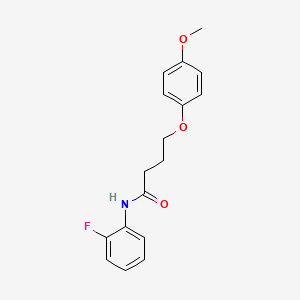
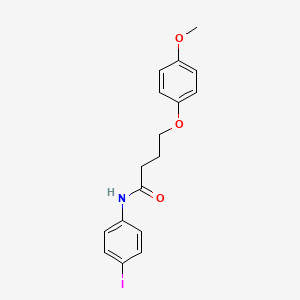
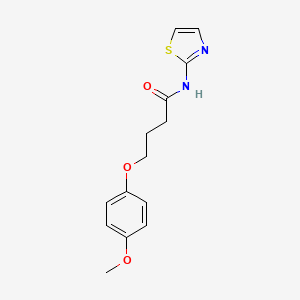
![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3756869.png)
![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3756874.png)
![Ethyl 2-[4-(4-methoxyphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B3756885.png)
